molecular formula C22H24N2O6S2 B2396177 (E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006964-56-2

(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2396177
M. Wt: 476.56
InChI Key: VUUPXIXONAQEFT-GHVJWSGMSA-N
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Description

The compound appears to be a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a sulfonyl group attached to a methoxyphenyl group, and an imino group attached to a propanoyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves reactions like condensation, substitution, and addition reactions.



Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the benzo[d]thiazole ring, polarity due to the presence of oxygen and nitrogen atoms, and potential for hydrogen bonding due to the NH group.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the compound could potentially undergo reactions typical for its functional groups, such as nucleophilic substitution reactions at the sulfonyl group or condensation reactions at the imino group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might have moderate solubility in polar solvents due to its polar functional groups. Its melting and boiling points would likely be relatively high due to the presence of an aromatic ring and multiple polar functional groups.


Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science, and studying its reactivity and interactions with other compounds.


Please note that this is a general analysis based on the structure of the compound and common properties and reactions of its functional groups. For a detailed and accurate analysis, specific studies and experimental data on this exact compound would be needed.


properties

IUPAC Name

methyl 2-[6-ethyl-2-[3-(4-methoxyphenyl)sulfonylpropanoylimino]-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-4-15-5-10-18-19(13-15)31-22(24(18)14-21(26)30-3)23-20(25)11-12-32(27,28)17-8-6-16(29-2)7-9-17/h5-10,13H,4,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUPXIXONAQEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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